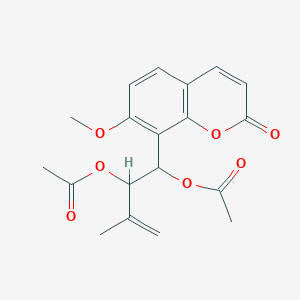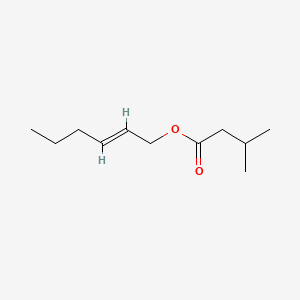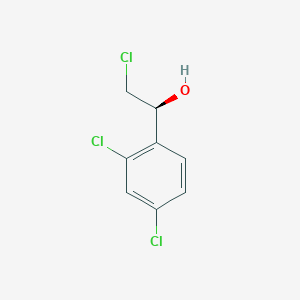
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol
Descripción general
Descripción
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a chemical compound with the molecular formula C8H7Cl3O and a molecular weight of 225.5 . It is used as a building block in synthetic organic chemistry, such as in the asymmetric chemoenzymatic synthesis of miconazole and econazole enantiomers .
Molecular Structure Analysis
The molecular structure of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol consists of a total of 19 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a white to light yellow solid with a melting point of 62 °C and a predicted boiling point of 323.3±37.0 °C. It has a predicted density of 1.447±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis of Novel Pyrimidine Compounds
The compound can be used in the synthesis of novel pyrimidine compounds such as Ethyl-4-(2,4-dichlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxopyrimidine-5-carboxylate (DCPC). These pyrimidine-based derivatives are known for their applications in medicinal chemistry .
Antioxidant Agent
The synthesized pyrimidine compound DCPC has been found to exhibit significant antioxidant activity. It has been probed using various assays and shown to have a significant radical scavenging potential .
Medicinal Chemistry
Pyrimidine-based derivatives, including those synthesized using this compound, have fascinating applications in medicinal chemistry. They exhibit pharmacological applications such as antibacterial, anti-depressant, anti-platelet, anti-hypersensitive, and anti-inflammatory properties .
Degradation of 2,4-Dichlorophenol
The compound can be used in the efficient degradation of 2,4-dichlorophenyl in water through sequential electrocatalytic reduction and oxidation processes .
Environmental Science and Pollution Research
The compound plays a role in environmental science and pollution research, particularly in the degradation of pollutants such as 2,4-dichlorophenol in water bodies .
Synthesis of Other Chemical Compounds
The compound can also be used in the synthesis of other chemical compounds. For example, it is related to 2,2,2-Trichloro-1-(2,4-dichlorophenyl)ethanol, which has its own set of applications .
Safety and Hazards
Direcciones Futuras
(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a building block used in synthetic organic chemistry, particularly in the asymmetric chemoenzymatic synthesis of miconazole and econazole enantiomers . Its future directions could involve further exploration of its potential uses in the synthesis of other organic compounds.
Mecanismo De Acción
Target of Action
Related compounds have been studied for their antitrypanosomiasis activity, suggesting potential targets in the evolutionary cycle ofT. cruzi .
Mode of Action
Similar compounds have been shown to interact with their targets, such as the cyp51 receptor, through hydrogen interactions, establishing a stable complex .
Biochemical Pathways
Related compounds have been shown to impact the proteins of the evolutionary cycle ofT. cruzi .
Pharmacokinetics
Related compounds have been shown to present an alignment between permeability and hepatic clearance, although they present low metabolic stability .
Result of Action
Related compounds have been shown to have antitrypanosomiasis activity, inhibiting parasite proliferation in infected cell cultures .
Propiedades
IUPAC Name |
(1S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEPANNURIQWRM-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



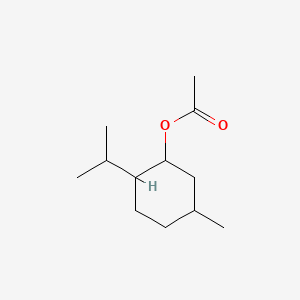


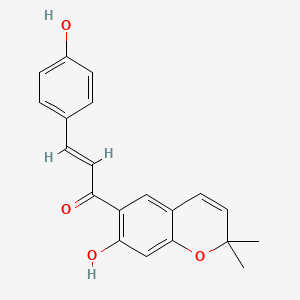
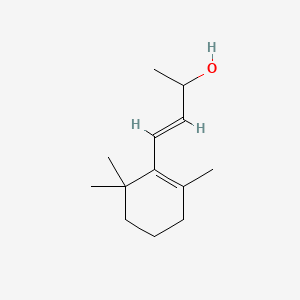
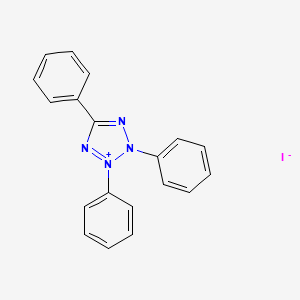
![17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1630874.png)

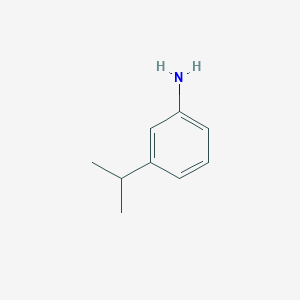
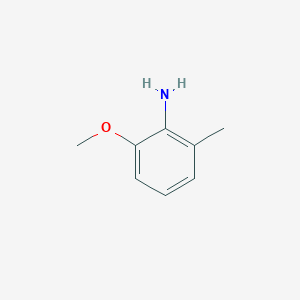

![5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B1630888.png)
